![molecular formula C10H18O B2592659 1,4,4-Trimethylcyclohexane-1-carbaldehyde CAS No. 140423-42-3](/img/structure/B2592659.png)
1,4,4-Trimethylcyclohexane-1-carbaldehyde
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Overview
Description
1,4,4-Trimethylcyclohexane-1-carbaldehyde is a chemical compound with the CAS Number: 140423-42-3 . It has a molecular weight of 154.25 . The IUPAC name for this compound is 1,4,4-trimethylcyclohexane-1-carbaldehyde .
Synthesis Analysis
The synthesis of 1,4,4-Trimethylcyclohexane-1-carbaldehyde involves the use of lithium diisopropyl amide in tetrahydrofuran at -78℃ for 0.5h, followed by the addition of methyl iodide . The reaction is allowed to warm to room temperature and stirred overnight . The product is then extracted with EtOAc .Molecular Structure Analysis
The InChI code for 1,4,4-Trimethylcyclohexane-1-carbaldehyde is 1S/C10H18O/c1-9(2)4-6-10(3,8-11)7-5-9/h8H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
1,4,4-Trimethylcyclohexane-1-carbaldehyde is a liquid at room temperature . The storage temperature is -10°C .Scientific Research Applications
Organocatalytic Synthesis and Reactivity
An organocatalytic domino reaction involving 2-arylideneindane-1,3-diones and glutaraldehyde produces functionalized spirocyclohexane carbaldehydes, showcasing the use of cyclohexane carbaldehydes in synthesizing complex molecules with high stereoselectivity. This reaction highlights the potential of 1,4,4-Trimethylcyclohexane-1-carbaldehyde in organocatalysis and asymmetric synthesis (Anwar, Li, & Chen, 2014).
Photochemical and Catalytic Transformations
The study on allenyl salicylaldehydes through intramolecular photocycloaddition reactions illustrates the potential of carbaldehydes with specific substituents to form complex polycyclic structures. This research could imply applications for similar compounds like 1,4,4-Trimethylcyclohexane-1-carbaldehyde in forming intricate molecular architectures through photochemical processes (Birbaum, Neels, & Bochet, 2008).
Asymmetric Synthesis
Chiral substituted cyclohexene carbaldehydes, analogous to 1,4,4-Trimethylcyclohexane-1-carbaldehyde, have been synthesized with excellent enantiomeric excesses from simple precursors, using a domino Michael addition-aldol condensation reaction. This showcases the role of cyclohexene carbaldehydes in enantioselective synthesis and their potential in producing chiral molecules (Enders, Narine, Benninghaus, & Raabe, 2007).
Safety and Hazards
properties
IUPAC Name |
1,4,4-trimethylcyclohexane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)4-6-10(3,8-11)7-5-9/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVIIVYSWHVDGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,4-Trimethylcyclohexane-1-carbaldehyde | |
CAS RN |
140423-42-3 |
Source
|
Record name | 1,4,4-trimethylcyclohexane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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